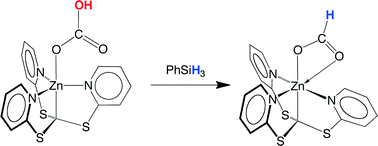Reduction of bicarbonate and carbonate to formate in molecular zinc complexes
Catalysis Science & Technology Pub Date: 2014-02-05 DOI: 10.1039/C3CY01065A
Abstract
The tris(2-pyridylthio)methylzinc bicarbonate complex, [κ4-Tptm]ZnOCO2H, is reduced by PhSiH3 to give the formate derivative, [κ4-Tptm]ZnO2CH. Isotopic labeling studies demonstrate that the generation of the formate moiety occurs via a sequence that involves release of CO2 followed by insertion into a zinc–hydride bond.


Recommended Literature
- [1] Zinc(ii) nitrite coordination polymers based on rigid and flexible organic nitrogen donor ligands†
- [2] Use of X-ray fluorescence spectrometry for the direct multi-element analysis of coal powders
- [3] The conformation of pyrogallol as a result of cocrystallization with N-heterocyclic bases†
- [4] Snowballs, quantum solvation and coordination: lead ions inside small helium droplets
- [5] The synthesis of leukotrienes: a new class of biologically active compounds including SRS-A
- [6] Improvement of the catalytic stability of molybdenum carbide via encapsulation within carbon nanotubes in dry methane reforming†
- [7] Sultone opening with [18F]fluoride: an efficient 18F-labelling strategy for PET imaging†
- [8] Novel self-assembled supramolecular architectures of Mn(ii) ions with a hybrid pyrazine–bipyridine ligand†‡
- [9] Inside front cover
- [10] Back matter










